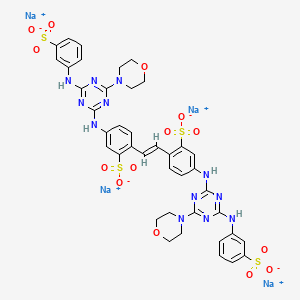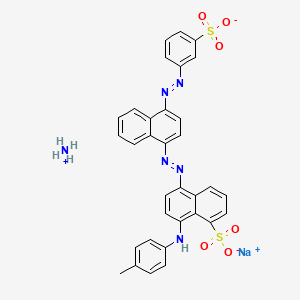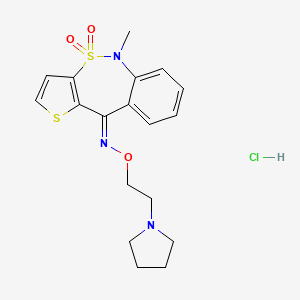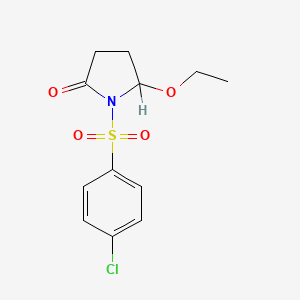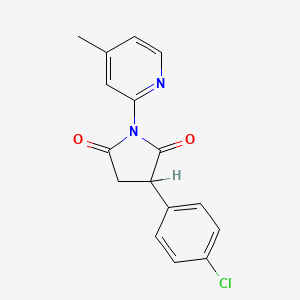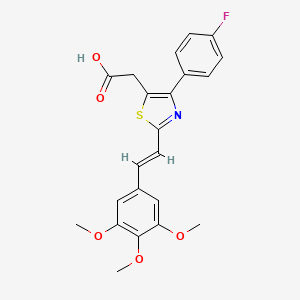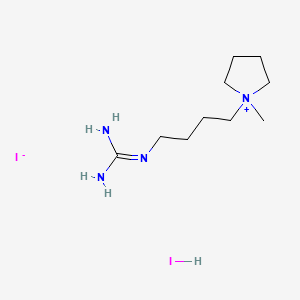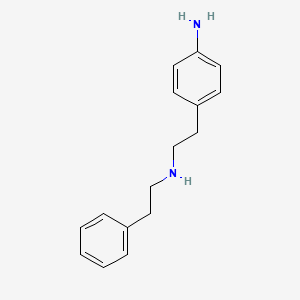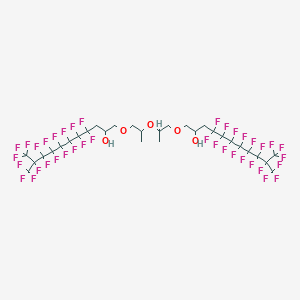
Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” is a complex organic compound that features a combination of dodecyl, butyl, and dioxobut-2-enyl groups, along with a stannatetracosa core. This compound is likely to have unique properties due to its intricate structure, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” would involve multiple steps, including the formation of the dodecyloxy and dioxobut-2-enyl groups, followed by their attachment to the stannatetracosa core. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such a compound would likely involve scaling up the laboratory synthesis methods. This could include the use of large-scale reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
“Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions might alter the functional groups within the compound.
Substitution: Substitution reactions could involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions would typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield different oxygenated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various synthetic pathways.
Biology
In biology, it might be studied for its potential interactions with biological molecules or its effects on cellular processes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties or as a drug delivery agent.
Industry
In industry, it might find applications in the production of specialty chemicals, materials science, or as a component in advanced manufacturing processes.
作用機序
The mechanism of action for “Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes.
類似化合物との比較
Similar Compounds
Similar compounds might include other stannatetracosa derivatives or molecules with similar functional groups.
Uniqueness
The uniqueness of “Dodecyl (Z,Z,Z)-6-butyl-6-((4-(dodecyloxy)-1,4-dioxobut-2-enyl)oxy)-5,7,12-trioxa-6-stannatetracosa-2,9-dienoate” lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
特性
CAS番号 |
62149-82-0 |
|---|---|
分子式 |
C52H96O9Sn |
分子量 |
984.0 g/mol |
IUPAC名 |
4-O-[butyl-[(Z)-4-dodecoxybut-2-enoxy]-[(Z)-4-dodecoxy-4-oxobut-2-enoxy]stannyl] 1-O-dodecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C16H28O4.C16H29O3.C16H31O2.C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18;1-2-3-4-5-6-7-8-9-10-11-15-19-16(18)13-12-14-17;1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17;1-3-4-2;/h12-13H,2-11,14H2,1H3,(H,17,18);12-13H,2-11,14-15H2,1H3;11,13H,2-10,12,14-16H2,1H3;1,3-4H2,2H3;/q;2*-1;;+3/p-1/b2*13-12-;13-11-;; |
InChIキー |
HSQLENZKDAADSB-GCOWKTODSA-M |
異性体SMILES |
CCCCCCCCCCCCOC/C=C\CO[Sn](CCCC)(OC/C=C\C(=O)OCCCCCCCCCCCC)OC(=O)/C=C\C(=O)OCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCOCC=CCO[Sn](CCCC)(OCC=CC(=O)OCCCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


